Fabimycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

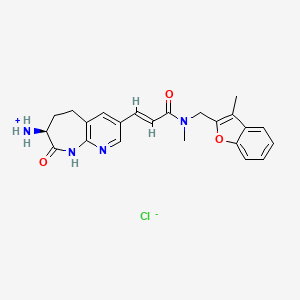

Fabimycin is a newly developed antibiotic candidate that has shown effectiveness against gram-negative bacteria, which are notoriously difficult to treat due to their thick cell walls and molecular efflux pumps . This compound is particularly promising in the fight against drug-resistant bacterial infections.

化学反応の分析

Fabimycin primarily undergoes reactions that involve inhibition of bacterial enzymes. It targets the bacterial enzyme FabI, which is crucial for fatty acid biosynthesis in bacteria . The compound’s interactions with bacterial membranes have also been studied, showing significant changes in membrane properties such as lateral diffusion, membrane thickness, and resilience .

科学的研究の応用

Fabimycin has been extensively studied for its potential in treating drug-resistant bacterial infections. It has demonstrated efficacy in mouse models against more than 200 colonies of resistant bacteria, including strains of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii . Its ability to clear up pneumonia and urinary tract infections in these models highlights its potential in medical applications. Additionally, this compound does not significantly affect commensal bacteria in the gut microbiome, making it a targeted and effective treatment option .

作用機序

Fabimycin exerts its effects by inhibiting the bacterial enzyme FabI, which plays a critical role in the fatty acid biosynthesis pathway . This inhibition disrupts the production of essential fatty acids, leading to the death of the bacterial cells. The compound’s ability to penetrate the outer membrane layers of gram-negative bacteria further enhances its antimicrobial activity .

類似化合物との比較

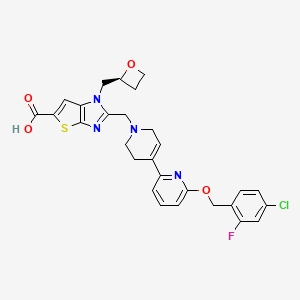

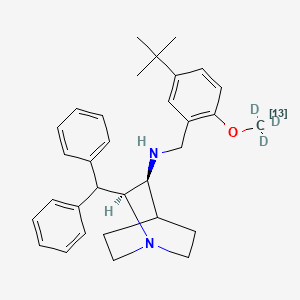

Fabimycin is unique in its ability to target gram-negative bacteria effectively. Similar compounds include Debio-1452, which is active against gram-positive bacteria, and its derivatives that show moderate effectiveness against non-resistant gram-negative bacteria . This compound’s structural modifications and enhanced permeability make it a more potent option against drug-resistant gram-negative infections .

特性

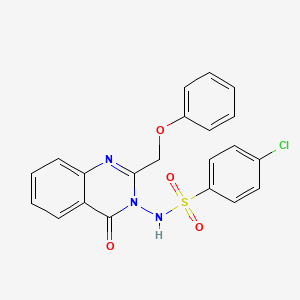

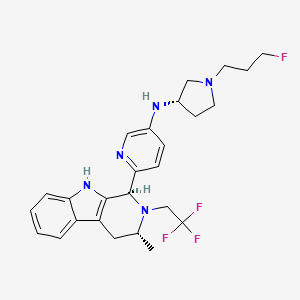

分子式 |

C23H25ClN4O3 |

|---|---|

分子量 |

440.9 g/mol |

IUPAC名 |

[(7S)-3-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-8-oxo-5,6,7,9-tetrahydropyrido[2,3-b]azepin-7-yl]azanium;chloride |

InChI |

InChI=1S/C23H24N4O3.ClH/c1-14-17-5-3-4-6-19(17)30-20(14)13-27(2)21(28)10-7-15-11-16-8-9-18(24)23(29)26-22(16)25-12-15;/h3-7,10-12,18H,8-9,13,24H2,1-2H3,(H,25,26,29);1H/b10-7+;/t18-;/m0./s1 |

InChIキー |

FCJIJHAQWMWXOH-CVODZKDNSA-N |

異性体SMILES |

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)[C@H](CC4)[NH3+])N=C3.[Cl-] |

正規SMILES |

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)C(CC4)[NH3+])N=C3.[Cl-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)